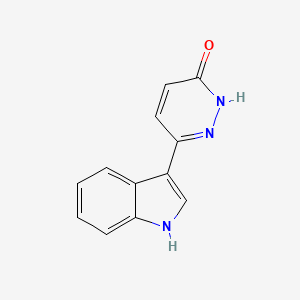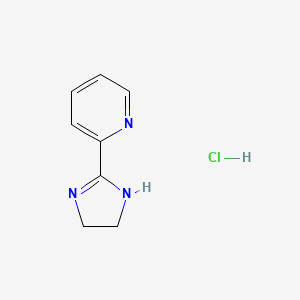![molecular formula C19H24N2O2 B6132800 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine, also known as MMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of morpholine derivatives and has shown promising results in the treatment of several diseases.
作用机制
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is not fully understood. However, several studies suggest that 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine acts as an agonist for dopamine and serotonin receptors. The compound also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has also been reported to inhibit the replication of several viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown several biochemical and physiological effects in various studies. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to improve the cognitive function of animals in various behavioral tests.
实验室实验的优点和局限性
One of the major advantages of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its high purity and stability, which makes it suitable for various lab experiments. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
Several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. One of the areas of interest is the development of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine derivatives with improved solubility and pharmacokinetic properties. The compound can also be further investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine can also be studied for its potential as a therapeutic agent against viral infections such as COVID-19.
Conclusion
In conclusion, 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the treatment of several diseases and has shown various biochemical and physiological effects. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has advantages and limitations for lab experiments, and several future directions can be explored in the field of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine research. Further studies are needed to fully understand the mechanism of action and potential applications of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine.
合成方法
The synthesis of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine involves the reaction between 4-methoxybenzylamine and 6-methyl-2-pyridinecarboxaldehyde in the presence of morpholine and acetic acid. The reaction proceeds under reflux conditions and results in the formation of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine as a white solid with a yield of 76%. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectroscopy.
科学研究应用
2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has shown potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Several studies have reported the use of 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine has also been used as a ligand for various receptors such as dopamine and serotonin receptors. The compound has shown promising results in the treatment of Parkinson's disease and schizophrenia.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(6-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-3-5-17(20-15)13-21-10-11-23-19(14-21)12-16-6-8-18(22-2)9-7-16/h3-9,19H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLLFBJYHHAPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)
